molecular formula C26H19FN4O2 B4329653 3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

Cat. No.: B4329653
M. Wt: 438.5 g/mol
InChI Key: ZFYUPPFFOBSGIC-UHFFFAOYSA-N
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Description

3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a cyano group, a fluorobenzoyl group, and a pyridinyl group, among others. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. Reagents such as palladium catalysts and specific ligands are often used to facilitate this process.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts under controlled conditions.

    Addition of the Fluorobenzoyl Group: This step involves the coupling of the fluorobenzoyl group to the core structure, typically using Suzuki-Miyaura coupling reactions.

    Final Modifications: The final steps may include additional functional group modifications and purification processes to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure efficiency and yield.

Chemical Reactions Analysis

3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and nucleophiles.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for introducing aryl groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Properties

IUPAC Name

3-cyano-1-(4-fluorobenzoyl)-2-pyridin-3-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O2/c27-19-10-7-17(8-11-19)24(32)23-22(18-5-3-13-30-14-18)26(15-28,25(29)33)21-12-9-16-4-1-2-6-20(16)31(21)23/h1-14,21-23H,(H2,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYUPPFFOBSGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C(=O)N)C4=CN=CC=C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 3
3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 4
3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 5
3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 6
3-CYANO-1-(4-FLUOROBENZOYL)-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

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